molecular formula C20H14Cl2N4O5 B12466603 2-(benzylamino)-N-(2,4-dichlorophenyl)-3,5-dinitrobenzamide

2-(benzylamino)-N-(2,4-dichlorophenyl)-3,5-dinitrobenzamide

Cat. No.: B12466603
M. Wt: 461.3 g/mol
InChI Key: ODNHSUSFTGQQHG-UHFFFAOYSA-N
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Description

2-(benzylamino)-N-(2,4-dichlorophenyl)-3,5-dinitrobenzamide is a complex organic compound characterized by its benzylamino, dichlorophenyl, and dinitrobenzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(2,4-dichlorophenyl)-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of a benzamide derivative, followed by the introduction of benzylamino and dichlorophenyl groups through substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N-(2,4-dichlorophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and amine derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The benzylamino and dichlorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Substitution reactions may require reagents like sodium hydride or organometallic compounds.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

2-(benzylamino)-N-(2,4-dichlorophenyl)-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(2,4-dichlorophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorobenzyl alcohol: Shares the dichlorophenyl group but differs in its overall structure and properties.

    2,4-dichlorophenyl 2,4-dichlorobenzoate: Another compound with a dichlorophenyl group, used in different applications.

Uniqueness

2-(benzylamino)-N-(2,4-dichlorophenyl)-3,5-dinitrobenzamide is unique due to its combination of benzylamino, dichlorophenyl, and dinitrobenzamide groups, which confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C20H14Cl2N4O5

Molecular Weight

461.3 g/mol

IUPAC Name

2-(benzylamino)-N-(2,4-dichlorophenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C20H14Cl2N4O5/c21-13-6-7-17(16(22)8-13)24-20(27)15-9-14(25(28)29)10-18(26(30)31)19(15)23-11-12-4-2-1-3-5-12/h1-10,23H,11H2,(H,24,27)

InChI Key

ODNHSUSFTGQQHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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